molecular formula C13H10ClF3N2O2 B183108 Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate CAS No. 112055-35-3

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

Cat. No. B183108
M. Wt: 318.68 g/mol
InChI Key: JZQXJAWBBMSPDB-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, also known as ETC-3CFM, is a synthetic pyrazole carboxylate that has been widely studied in the scientific research community due to its potential applications in various fields. The compound has been found to have a wide range of biochemical and physiological effects, which makes it an attractive option for laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form ethyl 3-chloro-3-oxopropanoate. This intermediate product is then reacted with trifluoromethyl hydrazine to form ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Starting Materials
3-chlorobenzaldehyde, ethyl acetoacetate, trifluoromethyl hydrazine

Reaction
Step 1: 3-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form ethyl 3-chloro-3-oxopropanoate., Step 2: Ethyl 3-chloro-3-oxopropanoate is then reacted with trifluoromethyl hydrazine in the presence of a catalyst such as acetic acid to form Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate., Step 3: The product is then purified through recrystallization or column chromatography to obtain the final compound.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has been used in a variety of scientific research applications, including in the study of cell signaling pathways and as a potential therapeutic agent. The compound has been studied for its ability to modulate the activity of proteins involved in cell signaling pathways, such as kinases and phosphatases. The compound has also been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of enzymes involved in the metabolism of fatty acids.

Mechanism Of Action

The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is not yet fully understood. However, it is believed that the compound binds to and modulates the activity of proteins involved in cell signaling pathways, such as kinases and phosphatases. This modulation of protein activity can lead to changes in the expression of genes and proteins, which can result in various biochemical and physiological effects.

Biochemical And Physiological Effects

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has been found to have a wide range of biochemical and physiological effects. The compound has been studied for its ability to modulate the activity of proteins involved in cell signaling pathways, such as kinases and phosphatases. This modulation of protein activity can lead to changes in the expression of genes and proteins, which can result in various biochemical and physiological effects. The compound has also been studied for its potential to act as an anti-inflammatory agent and to modulate the activity of enzymes involved in the metabolism of fatty acids.

Advantages And Limitations For Lab Experiments

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate has several advantages for laboratory experiments. The compound is relatively easy to synthesize, making it a cost-effective option for experiments. Additionally, the compound has a wide range of biochemical and physiological effects, making it a versatile option for a variety of experiments. However, the compound also has some limitations. The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate is not yet fully understood, so there is still a need for further research in order to fully understand the compound’s effects on proteins and gene expression. Additionally, the compound can be toxic in certain concentrations, so it is important to use the compound carefully and in accordance with safety protocols.

Future Directions

There are many potential future directions for research on Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate. Further research is needed to better understand the compound’s mechanism of action and its effects on proteins and gene expression. Additionally, further research is needed to explore the potential therapeutic applications of the compound, such as its potential to act as an anti-inflammatory agent and to modulate the activity of enzymes involved in the metabolism of fatty acids. Research is also needed to explore the potential toxicity of the compound and to develop safe protocols for its use in laboratory experiments. Finally, research is needed to explore the potential applications of the compound in other fields, such as in the development of new drugs and therapeutic agents.

properties

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c1-2-21-12(20)10-7-18-19(11(10)13(15,16)17)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQXJAWBBMSPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398937
Record name ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate

CAS RN

112055-35-3
Record name Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112055-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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